8-Bromo-6,7-difluoro-1H-3,1-benzoxazine-2,4-dione
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Overview
Description
8-Bromo-6,7-difluoro-1H-3,1-benzoxazine-2,4-dione is a chemical compound with the molecular formula C8H2BrF2NO3 It is a derivative of benzoxazine, characterized by the presence of bromine and fluorine atoms on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-6,7-difluoro-1H-3,1-benzoxazine-2,4-dione typically involves the bromination and fluorination of a benzoxazine precursor. The reaction conditions often include the use of bromine and fluorine sources under controlled temperature and pressure to ensure selective substitution on the benzene ring. Specific details on the synthetic routes and reaction conditions are proprietary and may vary depending on the desired purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the precursor benzoxazine is subjected to bromination and fluorination processes. The reaction conditions are optimized for maximum yield and purity, often involving catalysts and specific solvents to facilitate the reactions .
Chemical Reactions Analysis
Types of Reactions
8-Bromo-6,7-difluoro-1H-3,1-benzoxazine-2,4-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form higher oxidation state products.
Reduction: Reduction reactions can be performed to remove the bromine or fluorine atoms, leading to different derivatives.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product, including temperature, solvent, and reaction time .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state compounds, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
8-Bromo-6,7-difluoro-1H-3,1-benzoxazine-2,4-dione has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 8-Bromo-6,7-difluoro-1H-3,1-benzoxazine-2,4-dione involves its interaction with specific molecular targets and pathways. The bromine and fluorine atoms play a crucial role in its reactivity and binding affinity to target molecules. The exact pathways and targets depend on the specific application and are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
6-Chloro-8-methyl-1H-3,1-benzoxazine-2,4-dione: Similar structure but with chlorine and methyl groups instead of bromine and fluorine.
7-Bromo-1H-benzo[d][1,3]oxazine-2,4-dione: Another brominated benzoxazine derivative.
Uniqueness
8-Bromo-6,7-difluoro-1H-3,1-benzoxazine-2,4-dione is unique due to the presence of both bromine and fluorine atoms, which confer distinct chemical properties and reactivity compared to other benzoxazine derivatives. This uniqueness makes it valuable for specific applications in research and industry .
Properties
IUPAC Name |
8-bromo-6,7-difluoro-1H-3,1-benzoxazine-2,4-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H2BrF2NO3/c9-4-5(11)3(10)1-2-6(4)12-8(14)15-7(2)13/h1H,(H,12,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGHTXKMACVOZRA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=C(C(=C1F)F)Br)NC(=O)OC2=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H2BrF2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.01 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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